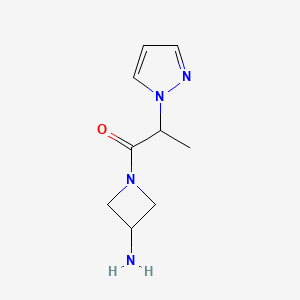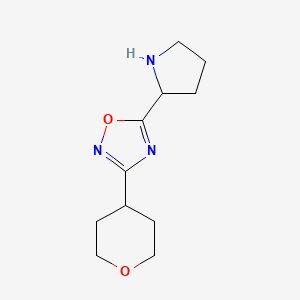![molecular formula C12H16N2O B1466686 2-(Benzo[d]oxazol-2-yl)pentan-1-amin CAS No. 1490313-56-8](/img/structure/B1466686.png)
2-(Benzo[d]oxazol-2-yl)pentan-1-amin
Übersicht
Beschreibung
2-(Benzo[d]oxazol-2-yl)pentan-1-amine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]oxazol-2-yl)pentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]oxazol-2-yl)pentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Die Verbindung dient als wichtiges Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen, insbesondere von Imidazolen. Diese Heterocyclen sind in der Pharmakologie aufgrund ihrer biologischen Aktivitäten von entscheidender Bedeutung .
Entzündungshemmende Mittel
Benzoxazolderivate, einschließlich derer, die von „2-(Benzo[d]oxazol-2-yl)pentan-1-amin“ abgeleitet sind, wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Sie zeigen vielversprechende Ergebnisse als potente entzündungshemmende Mittel, die zur Entwicklung neuer Medikamente führen könnten .
Quorum-Sensing-Inhibitoren
Es wurden Forschungen zu Benzoxazolderivaten durchgeführt, um ihr Potenzial als Quorum-Sensing-Inhibitoren zu untersuchen. Diese Anwendung ist im Bereich der Mikrobiologie bedeutsam und kann zur Entwicklung von Behandlungen beitragen, die bakterielle Infektionen verhindern, ohne auf Antibiotika angewiesen zu sein .
Antikonvulsive Aktivitäten
Derivate dieser Verbindung wurden auf ihre antikonvulsiven Aktivitäten untersucht. Diese Forschung ist entscheidend für die Entwicklung neuer Behandlungen für Krampfanfälle .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biological receptors due to their structural similarity with nucleic bases adenine and guanine .
Mode of Action
It’s known that the formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the n-methanimine atom to a carbon atom of another methanimine .
Biochemical Pathways
Similar compounds have shown a great potential for the synthesis of multiple heterocycles, such as 1,2,4-thiadiazoles, isothiazoles, benzoxazines and benzothiazines, benzimidazoles, quinazolones, benzothiazoles and benzoxazoles .
Result of Action
Similar compounds have been known to exhibit potent biologically active properties .
Biochemische Analyse
Biochemical Properties
2-(Benzo[d]oxazol-2-yl)pentan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of imidazoles, where it acts as a key intermediate . The nature of these interactions often involves the formation of imidazole rings through nucleophilic attacks, highlighting its importance in synthetic pathways .
Cellular Effects
The effects of 2-(Benzo[d]oxazol-2-yl)pentan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of benzo[d]oxazole, including 2-(Benzo[d]oxazol-2-yl)pentan-1-amine, exhibit neuroprotective effects on β-amyloid-induced PC12 cells, suggesting potential therapeutic applications for neurodegenerative diseases .
Molecular Mechanism
At the molecular level, 2-(Benzo[d]oxazol-2-yl)pentan-1-amine exerts its effects through specific binding interactions with biomolecules. It has been observed to inhibit or activate enzymes, leading to changes in gene expression. For example, molecular docking studies have shown that benzoxazole derivatives can bind to prostaglandin H2 synthase and trypsin enzymes, indicating potential anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzo[d]oxazol-2-yl)pentan-1-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Prolonged exposure to the compound has been shown to lead to the formation of specific products through nucleophilic attacks, which can be observed over a period of 4 to 38 hours .
Dosage Effects in Animal Models
The effects of 2-(Benzo[d]oxazol-2-yl)pentan-1-amine vary with different dosages in animal models. Studies have indicated that at lower doses, the compound exhibits neuroprotective effects, while higher doses may lead to toxicity. For instance, in zebrafish models, certain benzoxazole derivatives showed less toxicity compared to standard treatments, suggesting a favorable therapeutic index .
Metabolic Pathways
2-(Benzo[d]oxazol-2-yl)pentan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s role in the synthesis of imidazoles highlights its involvement in complex biochemical pathways .
Transport and Distribution
Within cells and tissues, 2-(Benzo[d]oxazol-2-yl)pentan-1-amine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of 2-(Benzo[d]oxazol-2-yl)pentan-1-amine affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-yl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-5-9(8-13)12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7,9H,2,5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCANNCROLXBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)



![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466611.png)
![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1466612.png)

![1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466614.png)
![1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one](/img/structure/B1466619.png)

![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466622.png)


![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)
